4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one
Description
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a synthetic coumarin derivative characterized by a fused cyclopentane ring (cyclopenta[g]chromen-2-one core) and a substituted benzofuran moiety at the 4-position. The benzofuran ring features a fluorine atom at C5 and a methyl group at C3, contributing to its unique electronic and steric properties.
Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . The fluorine substituent in this compound likely enhances metabolic stability and lipophilicity, while the methyl group may improve binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO3/c1-11-15-9-14(22)5-6-18(15)25-21(11)17-10-20(23)24-19-8-13-4-2-3-12(13)7-16(17)19/h5-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISWHJHKWUSMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C3=CC(=O)OC4=C3C=C5CCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related coumarin derivatives, highlighting key differences in substituents, molecular properties, and inferred biological activities.
*Hypothetical molecular formula based on IUPAC nomenclature.
Key Comparisons
Substituent Effects: Halogenation: The target compound’s 5-fluoro substituent (vs. Alkyl Groups: The 3-methyl group on benzofuran (target) and tert-butyl in enhance lipophilicity, but the latter may impede binding to compact enzymatic active sites.
Core Modifications :
- The cyclopenta[g]chromen-2-one core (target) introduces a rigid, fused cyclopentane ring, which may restrict conformational flexibility compared to simpler chromen-2-one systems (e.g., aurapten ). This rigidity could enhance target selectivity in drug design.
Biological Activities: Antimicrobial Potential: Aurapten derivatives exhibit antimicrobial activity, suggesting that the target compound’s benzofuran moiety might similarly disrupt microbial membranes or enzymes. Photochemical Properties: Unlike 6,7-dihydroxybergamottin , which is phototoxic due to extended conjugation, the target compound’s benzofuran may limit UV absorption, reducing photosensitivity risks.
Metabolic Stability: Fluorination (target) typically resists oxidative metabolism compared to hydroxylated analogs like decursinol , which may undergo rapid glucuronidation.
Biological Activity
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a complex organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H15FO3
- Molecular Weight : 322.335 g/mol
- CAS Number : 845668-14-6
The compound features a benzofuran moiety and multiple methyl groups, contributing to its unique properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases.
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, indicating potential use in treating inflammatory conditions.
- Anticancer Potential : Preliminary investigations have shown that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Neuroprotective Effects : Evidence suggests that it could protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets within biological systems:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It may influence key signaling pathways related to cell survival and apoptosis.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant activity through DPPH radical scavenging assays. |
| Study 2 | Showed significant inhibition of TNF-alpha production in LPS-stimulated macrophages. |
| Study 3 | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency. |
| Study 4 | Exhibited neuroprotective effects in a model of oxidative stress-induced neuronal injury. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
